5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide moiety linked to a phenyl group at position 3, which is further substituted with a [1,2,4]triazolo[4,3-b]pyridazine core bearing a thiophen-2-yl group at position 2. The bromine atom enhances lipophilicity and may improve binding affinity through halogen bonding, while the thiophene and triazolopyridazine groups contribute to π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
5-bromo-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN5O2S/c21-17-8-7-15(28-17)20(27)22-13-4-1-3-12(11-13)14-6-9-18-23-24-19(26(18)25-14)16-5-2-10-29-16/h1-11H,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFVFBMLDZUWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to the compound, bind with high affinity to multiple receptors. Thiophene derivatives, another structural component of the compound, are also known to interact with various biological targets, exhibiting a wide range of therapeutic properties.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Thiophene derivatives also display a broad spectrum of biological and physiological functions.
Biochemical Pathways
Indole and thiophene derivatives, which share structural similarities with the compound, are known to interact with various biochemical pathways due to their diverse biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyridazine Core
Methyl-Substituted Analog ()
The compound 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (C₁₇H₁₂BrN₅O₂, MW 398.220) shares structural similarity but differs in two key aspects:
- Substituent Position : The phenyl group is attached at position 4 instead of 3.
- Triazolopyridazine Substitution : A methyl group replaces the thiophen-2-yl group.
| Property | Target Compound | Methyl-Substituted Analog |
|---|---|---|
| Molecular Weight | Not explicitly stated | 398.220 |
| Triazolo Substituent | Thiophen-2-yl | Methyl |
| Phenyl Position | 3 | 4 |
Thiophene vs. Chloro-Pyridazine Derivatives ()
Compounds with chloro-pyridazine or triazolo-pyridazine cores exhibit distinct physical properties:
- (E)-4d (Chloro-pyridazine): Melting point = 187–189°C.
- (E)-4b (Triazolo-pyridazine): Melting point = 253–255°C .
The triazolo-pyridazine system in the target compound may contribute to higher thermal stability due to enhanced intermolecular interactions, such as hydrogen bonding or aromatic stacking.
Lin28 Inhibitor ()
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) demonstrates functional inhibition of Lin28 proteins, a target in regenerative medicine and oncology. While structurally distinct (lacking bromine and furan), its triazolo-pyridazine core highlights the scaffold’s versatility in modulating protein interactions. The target compound’s thiophene group may offer improved selectivity for other biological targets due to its larger aromatic surface .
Imidazo-Thiazole Derivatives ()
5-Bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide replaces the triazolopyridazine with an imidazo-thiazole group. Such substitutions alter electronic properties and binding kinetics, suggesting divergent pharmacological pathways (e.g., kinase vs. ion channel modulation) .
Pharmacokinetic Considerations
Fluorinated Analogs ()
A furo[2,3-b]pyridine derivative with fluorophenyl and trifluoroethyl groups (C₂₈H₂₁F₄N₃O₃) exemplifies how halogenation impacts lipophilicity and metabolic stability. The target compound’s bromine atom may similarly enhance membrane permeability but could increase susceptibility to enzymatic degradation compared to fluorine .
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